Albiziabioside A Outperforms 5-Fluorouracil by ~9-Fold in A375 Human Melanoma Cells
In a direct head-to-head MTT assay across six skin cancer cell lines, Albiziabioside A (compound 1) exhibited an IC₅₀ of 5.47 μM against A375 human malignant melanoma cells, compared to an IC₅₀ of 49.02 μM for the clinical standard 5-fluorouracil (5-FU) in the same cell line [1]. This represents an approximately 9-fold potency advantage for Albiziabioside A in A375 cells. Notably, the potency relationship is cell-line-dependent: in A431 cells, 5-FU (IC₅₀ 8.45 μM) was marginally more potent than Albiziabioside A (IC₅₀ 12.19 μM), underscoring that Albiziabioside A's advantage is not universal but specific to particular melanoma subtypes [1].
| Evidence Dimension | Cytotoxic potency (IC₅₀) against A375 human melanoma cells |
|---|---|
| Target Compound Data | Albiziabioside A IC₅₀ = 5.47 μM |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) IC₅₀ = 49.02 μM |
| Quantified Difference | ~9.0-fold greater potency (49.02 / 5.47) |
| Conditions | MTT assay; A375 human malignant melanoma cell line; 6 skin cancer cell line panel including A431, B16BL6, OCM1, SKMEL24, HT144, A375 (Wei et al., 2014, Table 1) |
Why This Matters
For researchers using A375 melanoma as a model system, Albiziabioside A provides a substantially more potent positive control or tool compound than 5-FU, enabling experiments at lower concentrations that minimize off-target cytotoxicity and solvent artifacts.
- [1] Wei G, Wang S, Cui S, Guo J, Liu Y, Liu Y, Cheng M. Synthesis and evaluation of the anticancer activity of albiziabioside A and its analogues as apoptosis inducers against human melanoma cells. Org Biomol Chem. 2014;12(31):5928-5935. Table 1. doi:10.1039/c4ob00874j View Source
